![molecular formula C15H14N4O3S B2491750 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-21-3](/img/structure/B2491750.png)

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

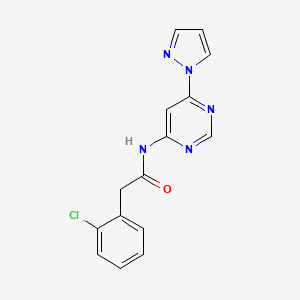

The synthesis of related pyrido[2,3-d]pyrimidine-6-carboxamide derivatives involves a one-pot four-component condensation reaction, highlighting a simple and efficient method. This process includes the use of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions at ambient temperature, leading to high yields (Shaabani et al., 2009).

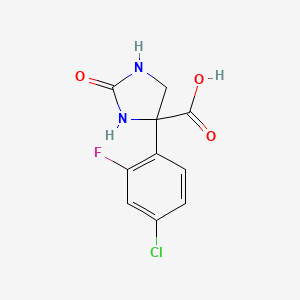

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction analysis. For example, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, providing insights into the arrangement and bonding within similar pyrimidine derivatives (Ji, 2006).

Chemical Reactions and Properties

The reactivity of related pyridinols towards chain-carrying peroxyl radicals in homogeneous organic solution has been examined, revealing potent antioxidant properties. This study provides insights into the chemical behavior of pyrimidine derivatives under specific conditions (Wijtmans et al., 2004).

Physical Properties Analysis

The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including pyrimidine derivatives, highlight the physical properties such as solubility in aprotic amide solvents and thermal stability, showcasing the material properties of these compounds (Wang et al., 2006).

Chemical Properties Analysis

The generation of pyrrolo[2,3-d]pyrimidines through unexpected products in the multicomponent reaction of 6-aminopyrimidines showcases the versatility and complexity of chemical reactions involving pyrimidine derivatives. This research provides valuable information on the synthetic routes and chemical behavior of these compounds (Quiroga et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of novel compounds related to the pyrido[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine frameworks has been explored, demonstrating the versatility and reactivity of these heterocyclic cores. For instance, Bakhite et al. (2005) described the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, highlighting the potential for creating diverse derivatives from these frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005). Such synthetic approaches can be applied to the development of derivatives of "1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide" for various research applications.

Biological Activities

Compounds within this structural realm have been investigated for their biological activities, including antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and assessed their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Although the specific target compound was not mentioned, the structural similarities could indicate potential for similar biological activities.

Applications in Material Science

The thieno[2,3-d]pyrimidine framework is also of interest in material science. Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride, which included pyridine and thieno[2,3-d]pyrimidine moieties. These materials demonstrated good solubility, thermal stability, and mechanical properties, suggesting applications in high-performance polymers and coatings (Wang, Li, Ma, Zhang, & Gong, 2006).

Catalysis and Chemical Transformations

Furthermore, pyridodipyrimidines have been utilized as catalysts in chemical transformations, indicating the potential utility of related compounds in catalysis. Yoneda, Yamato, and Ono (1981) reported on pyridodipyrimidines catalyzing the autorecycling oxidation of alcohols, showcasing the versatility of these compounds in facilitating chemical reactions (Yoneda, Yamato, & Ono, 1981).

Eigenschaften

IUPAC Name |

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-18-13(21)10-6-11(23-14(10)19(2)15(18)22)12(20)17-8-9-4-3-5-16-7-9/h3-7H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKJSUSVMHNEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCC3=CN=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)